molecular formula C23H15N3O6 B11656182 N-(3-acetylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(3-acetylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11656182
M. Wt: 429.4 g/mol
InChI Key: IBVQADBLCWCPMH-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindole core, acetyl and nitrophenyl groups, and a carboxamide functionality, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine under acidic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Nitration: The nitrophenyl group is typically introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and nitrophenyl groups, leading to the formation of corresponding carboxylic acids or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids, nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to explore its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s derivatives are investigated for their potential therapeutic effects. Studies focus on their ability to interact with specific biological targets, such as enzymes or receptors, to modulate physiological processes.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. Its unique structure makes it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound’s acetyl and nitrophenyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The isoindole core may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
  • N-(4-acetylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
  • N-(3-acetylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide

Uniqueness

N-(3-acetylphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets. The combination of the acetyl and nitrophenyl groups with the isoindole core provides a distinct chemical profile that sets it apart from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H15N3O6

Molecular Weight

429.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C23H15N3O6/c1-13(27)14-4-2-5-16(10-14)24-21(28)15-8-9-19-20(11-15)23(30)25(22(19)29)17-6-3-7-18(12-17)26(31)32/h2-12H,1H3,(H,24,28)

InChI Key

IBVQADBLCWCPMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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